Kuwanon L
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Overview
Description
Kuwanon L is a natural phenolic compound belonging to the class of flavonoids. It is primarily found in the root bark of the mulberry tree (Morus alba). This compound has garnered significant attention due to its unique structural properties and potential biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kuwanon L is biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes. This reaction is characteristic of the Diels-Alder type adducts found in moraceous plants . The synthetic process involves the use of specific catalysts and controlled reaction conditions to ensure the proper formation of the compound.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from the root bark of Morus alba. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Kuwanon L undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce reduced flavonoid derivatives .
Scientific Research Applications
Kuwanon L has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its unique structural properties and potential as a lead compound for the synthesis of new flavonoid derivatives.
Biology: Research has shown that this compound exhibits significant biological activities, including antiviral, anti-inflammatory, and anticancer effects.
Medicine: this compound is being investigated for its potential therapeutic applications in treating viral infections, inflammation, and cancer.
Mechanism of Action
Kuwanon L exerts its effects through various molecular targets and pathways:
HIV-1 Integrase Inhibition: this compound inhibits the catalytic activity of HIV-1 integrase by binding to an allosteric binding pocket.
Anti-inflammatory Effects: this compound modulates the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Anticancer Effects: this compound induces apoptosis in cancer cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels.
Comparison with Similar Compounds
Kuwanon L is part of a group of flavonoids known as Diels-Alder type adducts. Similar compounds include:
Kuwanon G: Another flavonoid found in Morus alba with similar antiviral and anti-inflammatory properties.
Sanggenon G: A flavonoid with strong α-glucosidase inhibitory activity.
Morusin: A flavonoid with hypoglycemic and antioxidant properties.
Uniqueness of this compound: this compound stands out due to its potent inhibition of HIV-1 integrase and its ability to inhibit viral replication. Its unique structural properties and diverse biological activities make it a valuable compound for further research and development .
Properties
CAS No. |
88524-65-6 |
---|---|
Molecular Formula |
C35H30O11 |
Molecular Weight |
626.6 g/mol |
IUPAC Name |
(2S)-2-[3-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C35H30O11/c1-15-8-22(19-4-2-16(36)10-25(19)40)31(34(44)20-5-3-17(37)11-26(20)41)23(9-15)32-24(39)7-6-21(35(32)45)29-14-28(43)33-27(42)12-18(38)13-30(33)46-29/h2-7,9-13,22-23,29,31,36-42,45H,8,14H2,1H3/t22-,23-,29-,31-/m0/s1 |
InChI Key |
ZEZOBFSLMMTYFF-HQSFFLIMSA-N |
SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O |
Isomeric SMILES |
CC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)O |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O |
Origin of Product |
United States |
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